molecular formula C27H21ClF3N3O B2914947 N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide CAS No. 866018-76-0

N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide

Cat. No.: B2914947
CAS No.: 866018-76-0
M. Wt: 495.93
InChI Key: BCSFCPDOOPKYBV-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its complex structure incorporates several pharmacologically privileged motifs, including a 4-chlorobenzyl group , a trifluoromethylphenyl unit , and a dihydrocyclopenta[c]pyrazol scaffold. The 4-chlorobenzylamine moiety is a common building block in the synthesis of various biologically active molecules , while the trifluoromethyl group is widely utilized to fine-tune the metabolic stability, lipophilicity, and binding affinity of lead compounds . The dihydrocyclopenta[c]pyrazol core is a fused heterocyclic system that may contribute to the molecule's potential as a scaffold for protease kinase inhibitors, receptor modulators, or other targeted therapeutic agents. Researchers can leverage this compound as a key intermediate or precursor in multi-step synthetic routes. As a comprehensive characterization of its specific biological activity, mechanism of action, and primary research applications is not currently available in the public domain, further investigation is warranted. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClF3N3O/c28-21-11-7-17(8-12-21)16-32-26(35)18-9-13-22(14-10-18)34-25(23-5-2-6-24(23)33-34)19-3-1-4-20(15-19)27(29,30)31/h1,3-4,7-15H,2,5-6,16H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSFCPDOOPKYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C27H21ClF3N3OC_{27}H_{21}ClF_3N_3O with a molecular weight of approximately 495.92 g/mol. The presence of the trifluoromethyl group and the cyclopentapyrazole moiety suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for related compounds were as low as 2 µg/mL, indicating potent activity against resistant strains .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research into similar pyrazole derivatives has revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . These findings highlight the need for further exploration of this compound in cancer research.

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been observed with structurally related compounds. For example, some pyrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways . Such activity could position this compound as a candidate for anti-inflammatory drug development.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process involving the formation of key intermediates. The robustness of this synthetic route allows for the introduction of various substituents to optimize biological activity .

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds with similar frameworks exhibit promising results in preclinical models. For example:

CompoundActivityMIC (µg/mL)Reference
Compound AAntibacterial2
Compound BAnticancerVaries
Compound CCOX InhibitionSignificant

These data suggest that this compound may exhibit similar or enhanced biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazole-based molecules with halogenated aromatic substituents. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Use Molecular Weight (g/mol)
N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide Cyclopenta[c]pyrazolyl core, 4-chlorobenzyl, trifluoromethylphenyl Antitumor (inferred from analogs) ~500 (estimated)*
PCW-1001 (Pyrazole Derivative) Ethanesulfonamide, pyrazole core Antitumor, radio-sensitizing in breast cancer Not reported
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Difluorobenzamide, chlorophenyl Insect growth regulator (pesticide) 310.7
Flusulfamide (4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) Chloronitrophenyl, trifluoromethyl, sulfonamide Fungicide 414.6

*Estimated based on structural analogs in and .

Key Findings from Comparative Studies

Bioactivity :

  • Antitumor Activity : Pyrazole derivatives like PCW-1001 show potent antitumor effects via kinase inhibition or DNA damage potentiation . The target compound’s cyclopenta[c]pyrazolyl core may enhance binding to similar targets.
  • Pesticide Activity : Compounds such as diflubenzuron and flusulfamide leverage chlorinated and trifluoromethyl groups for pesticidal activity, but the target compound lacks direct evidence of such use .

Structural Determinants of Activity :

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for both antitumor and pesticidal compounds .
  • Chlorobenzyl Group : Improves binding affinity to hydrophobic pockets in target proteins, as seen in kinase inhibitors .

Synthetic Accessibility :

  • The target compound’s synthesis parallels methods for sulfonamide-linked pyrazoles (e.g., PCW-1001), but requires specialized intermediates like 5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl .
Limitations and Contrasts
  • Therapeutic vs. Agricultural Use : Unlike pesticidal analogs (e.g., flusulfamide), the target compound’s structure aligns more closely with antitumor agents, suggesting divergent applications despite structural overlaps .
  • Flexibility and Docking : AutoDock4 studies on related compounds highlight the importance of receptor flexibility in pyrazole derivatives, but the rigid cyclopenta[c]pyrazolyl core in the target compound may limit conformational adaptability .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl-substituted cyclopenta[c]pyrazolyl]benzenecarboxamide, and how are they addressed?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the cyclopenta[c]pyrazole core, coupling with 4-chlorobenzylamine, and introduction of the trifluoromethylphenyl group. Key challenges include:

  • Regioselectivity : Ensuring correct substitution patterns during pyrazole formation. Use NMR-guided optimization (e.g., monitoring 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR shifts at δ 7.32–8.62 ppm for aromatic protons ).
  • Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to isolate intermediates.
  • Yield improvement : Catalytic conditions (e.g., Pd-mediated cross-coupling) enhance efficiency .

Q. How is the compound characterized spectroscopically, and what contradictions might arise in spectral data interpretation?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}-NMR (300 MHz, CDCl3_3) shows peaks at δ 8.12–7.32 ppm (aromatic protons) and δ 4.2–3.8 ppm (methylene groups in the cyclopenta[c]pyrazole). 19F^{19}\text{F}-NMR confirms trifluoromethyl group integrity at δ -63.5 ppm .
  • Contradictions : Overlapping signals in aromatic regions may obscure substitution patterns. Use 2D NMR (e.g., COSY, HSQC) for resolution .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 522.15) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
  • Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How can computational methods like molecular docking resolve discrepancies in hypothesized binding modes?

  • Methodological Answer :

  • Docking software : Use AutoDock4 with flexible sidechains to model interactions (e.g., with ATP-binding pockets). Validate with cross-docking experiments across homologous receptors (e.g., 87 HIV protease complexes) .
  • Scoring metrics : Compare binding energies (ΔG) and RMSD values (<2.0 Å) to prioritize plausible modes.
  • Contradiction resolution : If experimental IC50_{50} conflicts with docking scores, re-evaluate protonation states or solvation effects .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining target affinity?

  • Methodological Answer :

  • Lipophilicity adjustment : Replace the 4-chlorobenzyl group with polar substituents (e.g., morpholine) to lower logP.
  • Metabolic blockers : Introduce electron-withdrawing groups (e.g., fluorine) at para positions to slow CYP450 oxidation .
  • Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .

Q. How should researchers address inconsistent biological activity data across cell lines?

  • Methodological Answer :

  • Mechanistic studies : Perform Western blotting to confirm target engagement (e.g., phosphorylation inhibition).
  • Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify confounding interactions.
  • Cell line validation : Authenticate cell lines via STR profiling and control for genetic drift .

Data Analysis and Experimental Design

Q. What statistical approaches are critical for dose-response studies involving this compound?

  • Methodological Answer :

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to IC50_{50}/EC50_{50} data.
  • Error analysis : Use bootstrapping (1,000 iterations) to calculate 95% confidence intervals.
  • Reproducibility : Triplicate experiments with independent syntheses to control batch variability .

Q. How can SAR studies rationalize the role of the trifluoromethyl group in bioactivity?

  • Methodological Answer :

  • Analog synthesis : Prepare derivatives lacking the CF3_3 group or substituting it with Cl/CH3_3.
  • Crystallography : Co-crystallize with target proteins to compare binding interactions (e.g., halogen bonding vs. hydrophobic effects) .
  • Thermodynamic profiling : ITC to quantify enthalpy/entropy contributions of the CF3_3 group .

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